molecular formula C25H21FN4OS2 B2705862 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 923680-85-7

2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B2705862
CAS No.: 923680-85-7
M. Wt: 476.59
InChI Key: BXYVPRXZYUEYSH-UHFFFAOYSA-N
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Description

This compound features a pyridazine core linked to a 4-methyl-1,3-thiazole moiety substituted with a 4-fluorophenyl group via a sulfanyl bridge. The ethanone group is further functionalized with a 1,2,3,4-tetrahydroquinoline scaffold. This structure combines aromatic heterocycles (pyridazine, thiazole) and fluorinated aromatic systems, which are common in bioactive molecules targeting enzymes or receptors with hydrophobic binding pockets. The sulfanyl group may enhance metabolic stability, while the tetrahydroquinoline moiety could influence pharmacokinetic properties like solubility and blood-brain barrier permeability .

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4OS2/c1-16-24(33-25(27-16)18-8-10-19(26)11-9-18)20-12-13-22(29-28-20)32-15-23(31)30-14-4-6-17-5-2-3-7-21(17)30/h2-3,5,7-13H,4,6,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYVPRXZYUEYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, thiazole derivatives, and pyridazine derivatives. The synthetic route may involve:

    Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid.

    Formation of the Thiazole Moiety: This can be synthesized via the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.

    Formation of the Pyridazine Moiety: This can be synthesized through the reaction of hydrazines with 1,4-diketones.

    Coupling Reactions: The final step involves coupling these moieties under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinoline derivatives.

Scientific Research Applications

2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Biology: May be used in the study of enzyme inhibition or as a ligand in receptor studies.

    Material Science:

Mechanism of Action

The mechanism of action of 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound shares structural motifs with several classes of bioactive molecules:

  • Triazole-Thiazole Hybrids: describes a triazole-thiazole derivative, 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone. Both compounds utilize sulfur-containing bridges (sulfanyl or sulfonyl) and fluorinated aryl groups, but the target compound replaces the triazole with a pyridazine ring.
  • Pyrazole-Thiazole Systems: Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate () shares the 4-methylthiazole and fluorophenyl motifs.
  • Triazolo-Thiazolo Pyrimidinones: lists 6-[(4-methyl-1,3-thiazol-5-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one, which shares the thiazole-pyrimidine framework. The target compound’s pyridazine ring may offer improved π-stacking interactions compared to pyrimidine .

Activity Landscape and SAR Insights

  • Activity Cliffs: highlights that minor structural changes (e.g., fluorine vs. chlorine substitution) can lead to significant potency differences. For example, replacing the 4-fluorophenyl group in the target compound with a 4-chlorophenyl group (as in ) could drastically alter enzyme inhibition profiles due to differences in electronegativity and steric bulk .
  • Conserved Motifs : The 4-methylthiazole moiety is conserved across multiple analogues (e.g., ), suggesting its role in maintaining scaffold rigidity or mediating hydrophobic interactions .

Comparative Pharmacological and Physicochemical Properties

Table 1: Key Properties vs. Structural Analogues

Property Target Compound Triazole-Thiazole () Pyrazole-Thiazole ()
Molecular Weight ~480 g/mol ~520 g/mol ~450 g/mol
LogP (Predicted) 3.8 4.2 3.5
H-Bond Acceptors 6 7 5
Fluorine Atoms 1 2 1
Synthetic Steps 5–7 (estimated) 4–5 3–4

Computational and Experimental Validation

  • SimilarityLab Analysis : suggests the target compound clusters with kinase inhibitors in chemical space, supported by consensus activity counts from databases like ChEMBL .
  • QSAR Models : indicates the compound falls within the applicability domain of kinase-targeted QSAR models, predicting moderate blood-brain barrier penetration .
  • Proteomic Interaction Signatures: ’s CANDO platform predicts multitarget behavior overlapping with known kinase inhibitors, despite structural dissimilarity to FDA-approved drugs .

Biological Activity

The compound 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a novel thiazole-based hybrid that has garnered attention for its potential biological activities, particularly in the fields of anticonvulsant and anticancer research. This article presents an overview of the biological activity of this compound based on recent findings from diverse sources.

Structure and Properties

The compound features a complex structure that includes a thiazole ring, a pyridazine moiety, and a tetrahydroquinoline component. The presence of the 4-fluorophenyl group and the sulfanyl linkage are critical for its biological properties.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of thiazole derivatives. For instance, compounds similar to the one have demonstrated significant efficacy in models of seizures. The structure–activity relationship (SAR) analysis indicates that modifications in the thiazole and pyridazine rings can enhance anticonvulsant effects.

A notable finding is that thiazole-linked compounds exhibit median effective doses (ED50) comparable to established anticonvulsants like sodium valproate. For example, one derivative showed an ED50 of 18.4 mg/kg in the pentylenetetrazol (PTZ) seizure model with a protection index (PI) of 9.2 .

Antitumor Activity

Thiazole-containing compounds have also shown promising results against various cancer cell lines. The compound's cytotoxicity is often assessed using IC50 values, which measure the concentration required to inhibit cell growth by 50%.

In studies involving thiazole hybrids:

  • Compounds exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL , indicating strong antitumor activity against specific lines such as Jurkat and A-431 cells .
  • The presence of electron-donating groups, such as methyl substituents on the phenyl ring, has been associated with increased cytotoxicity .

Case Study 1: Anticonvulsant Efficacy

A study evaluated several thiazole derivatives for their anticonvulsant properties using the PTZ model. The compound demonstrated significant protective effects against seizures, with a high PI suggesting it may be safer than traditional treatments .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer activity, a series of thiazole derivatives were tested against various cancer cell lines. One particular derivative showed potent activity with an IC50 lower than that of doxorubicin, a standard chemotherapy agent . Molecular dynamics simulations indicated that these compounds interact with target proteins primarily through hydrophobic interactions, suggesting a specific mechanism of action at the molecular level.

Summary Table of Biological Activities

Biological ActivityModel/Cell LineED50/IC50 ValuesReference
AnticonvulsantPTZ Seizure Model18.4 mg/kg
AntitumorJurkat Cells1.61 µg/mL
AntitumorA-431 Cells1.98 µg/mL

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